molecular formula C20H19FN6O2 B2391167 N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396855-83-6

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2391167
CAS No.: 1396855-83-6
M. Wt: 394.41
InChI Key: XYYDNNISGGXJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound known for its potential applications in scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring, a fluorobenzamido group, and a cyclopentyl moiety. It is often used in various fields of research due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

Biological Activity

N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

This compound features a tetrazole ring , a fluorobenzamido group , and a cyclopentyl moiety . Its unique structure contributes to its diverse biological activity, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. Key reaction conditions are optimized to achieve high yields and purity. The compound's synthesis can be summarized as follows:

  • Starting Materials : Identify and procure suitable starting materials.
  • Reaction Conditions : Optimize temperature, solvents, and catalysts.
  • Purification : Use techniques such as recrystallization or chromatography to purify the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or proteins involved in various cellular processes, leading to therapeutic effects.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings exhibit a wide range of pharmacological activities including:

  • Anti-inflammatory : Several studies have demonstrated that tetrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .
  • Analgesic : Some derivatives have shown potent analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Anticancer : Certain tetrazole compounds have been investigated for their potential anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies

  • Anti-inflammatory Activity : In a study evaluating various tetrazole derivatives, this compound was shown to significantly reduce inflammation in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Analgesic Effects : Another investigation highlighted the analgesic efficacy of this compound in comparison to traditional pain relievers, revealing comparable results in pain reduction without significant side effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamidePyrazole ringCOX-2 inhibition
1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamideImidazole ringAnticancer properties

The distinct combination of functional groups in this compound enhances its potential for selective biological activity compared to these analogs.

Properties

IUPAC Name

N-cyclopentyl-2-[4-[(3-fluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-14-5-3-4-13(12-14)19(28)22-16-8-10-17(11-9-16)27-25-18(24-26-27)20(29)23-15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7H2,(H,22,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDNNISGGXJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.